2-Aminophenylboronic acid hydrochloride CAS number
2-Aminophenylboronic acid hydrochloride CAS number
An In-Depth Technical Guide to 2-Aminophenylboronic Acid Hydrochloride
This guide provides an in-depth technical overview of 2-Aminophenylboronic acid hydrochloride (CAS No: 863753-30-4), a versatile bifunctional molecule essential for researchers, scientists, and professionals in drug development and materials science. We will move beyond a simple recitation of facts to explore the causality behind its applications, from its role in constructing complex molecular architectures to its use in advanced sensing technologies.
Core Identity and Physicochemical Properties
2-Aminophenylboronic acid hydrochloride is an organic boron compound valued for its dual reactivity. The molecule features an aniline moiety ortho to a boronic acid group. The hydrochloride salt form generally enhances stability and simplifies handling compared to the free base.[1] The boronic acid functional group is a Lewis acid, capable of forming reversible covalent bonds with diols, while the amino group serves as a versatile nucleophilic handle for a wide range of organic transformations.[2][3]
This dual functionality makes it a powerful building block in synthetic chemistry. Its CAS number is 863753-30-4.[4][5][6]
Table 1: Physicochemical Properties of 2-Aminophenylboronic Acid Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 863753-30-4 | [4][5][6][7] |
| Molecular Formula | C₆H₉BClNO₂ | [4][7] |
| Molecular Weight | 173.41 g/mol | [5][7] |
| Appearance | Solid, crystalline powder | [8] |
| Melting Point | 115-118 °C or 145-156 °C | [7] |
| Linear Formula | NH₂C₆H₄B(OH)₂ · HCl | |
| InChI Key | WPDASZCYRKGSTO-UHFFFAOYSA-N | [7] |
Note on Melting Point: The observed variance in melting point likely stems from differences in purity, crystalline form, or the presence of varying amounts of the corresponding anhydride. Researchers should consider the value reported on their specific product's certificate of analysis.
Synthesis and Purification
The synthesis of 2-aminophenylboronic acid hydrochloride typically involves a two-step process: the formation of the parent 2-aminophenylboronic acid, followed by its conversion to the hydrochloride salt. A common and efficient method for creating the C-B bond is the palladium-catalyzed Miyaura borylation reaction, starting from a readily available haloaniline.[9]
Rationale for Method Selection
The Miyaura borylation is chosen for its high functional group tolerance, allowing the reaction to proceed without the need to protect the amino group of the starting material, 2-iodoaniline. The use of bis(pinacolato)diboron is standard, as it forms a stable boronate ester intermediate that can be readily isolated and subsequently hydrolyzed to the desired boronic acid.
Experimental Protocol: Synthesis of 2-Aminophenylboronic Acid[10]
-
Reaction Setup : To a two-neck flask, add 2-iodoaniline (1.10 g, 5 mmol), bis(pinacolato)diboron (1.40 g, 5.5 mmol), potassium acetate (1.45 g, 15 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (150 mg).
-
Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle 3-6 times to ensure an oxygen-free environment, which is critical for preventing the degradation of the palladium catalyst.
-
Solvent Addition & Heating : Under the inert atmosphere, add dimethyl sulfoxide (DMSO) (25 mL). Heat the reaction mixture to 80 °C and stir for 18 hours.
-
Workup & Purification : After cooling, the reaction mixture is worked up (details typically involve filtration and extraction) and the crude product is purified by column chromatography to yield the 2-aminophenylboronic acid pinacol ester.
-
Hydrolysis to Boronic Acid : The pinacol ester (0.88 g, 4 mmol) is dissolved in methanol (30 mL). An aqueous solution of sodium periodate (NaIO₄) (2.56 g, 12 mmol in 7 mL water) is added slowly, followed by ammonium chloride (0.56 g, 10 mmol). The mixture is stirred at room temperature for 18 hours.[9]
-
Final Isolation : The inorganic salts are removed by filtration. The filtrate is concentrated, and the resulting crude product is purified by column chromatography to yield 2-aminophenylboronic acid.[9]
-
Hydrochloride Salt Formation : The purified 2-aminophenylboronic acid is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or ether) to precipitate the hydrochloride salt, which is then collected by filtration and dried.
Core Applications and Methodologies
The utility of 2-aminophenylboronic acid hydrochloride spans several key areas of research, primarily driven by the unique reactivity of its boronic acid and amino moieties.
A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This reagent is a cornerstone building block in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds.[10] It enables the efficient synthesis of substituted biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[11][12] The reaction couples the aminophenyl group with an aryl or vinyl halide/triflate.[10]
Mechanism Overview The reaction proceeds via a catalytic cycle involving a palladium(0) species.[11][13]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Transmetalation : The boronic acid, activated by a base, transfers its organic group (the 2-aminophenyl moiety) to the palladium center.
-
Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the new biaryl product and regenerating the Pd(0) catalyst.[11][13]
Protocol: Suzuki Coupling of 2-Aminophenylboronic Acid HCl with an Aryl Bromide
-
Reagent Preparation : In a reaction vessel, combine the aryl bromide (1.0 eq), 2-aminophenylboronic acid hydrochloride (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (3.0 eq).
-
Solvent Addition : Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol/water. The choice of solvent and base is critical and must be optimized for the specific substrates.
-
Reaction Conditions : Heat the mixture under an inert atmosphere (N₂ or Ar) to 80-100 °C for 4-12 hours.[11]
-
Monitoring : Track the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification : Upon completion, cool the reaction to room temperature. Perform an aqueous workup to remove inorganic salts, extract the product with an organic solvent, dry the organic layer, and concentrate it. Purify the crude product via column chromatography.
B. Biosensing and Molecular Recognition
A key feature of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common structures in saccharides (like glucose) and on bacterial cell surfaces.[3][14][15] This interaction is the foundation for using aminophenylboronic acid derivatives in various sensing platforms.[16]
Principle of Diol Binding In aqueous media, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The anionic form binds much more strongly to diols. By coupling this binding event to a signal transducer (e.g., a fluorophore or an electrode), the presence and concentration of the target diol can be quantified.[15]
Application Example: Bacterial Detection Researchers have immobilized 3-aminophenylboronic acid onto gold electrodes to create affinity sensors for bacteria.[17] The boronic acid acts as a recognition molecule, binding to diol-containing lipopolysaccharides on the bacterial cell wall. This binding event alters the capacitance of the electrode surface, which can be measured and correlated to the bacterial concentration.[17]
Safety, Handling, and Stability
Proper handling and storage are paramount to ensure user safety and maintain the integrity of 2-aminophenylboronic acid hydrochloride.
-
Acute Toxicity : Harmful if swallowed (GHS Category 4).[7][19][20]
-
Irritation : Causes skin irritation (Category 2) and serious eye irritation (Category 2).[18]
Handling and Personal Protective Equipment (PPE) [18][19]
-
Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
-
Gloves : Wear suitable chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves properly.
-
Eye Protection : Use safety glasses with side-shields or goggles.
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][21]
Storage and Stability [18]
-
Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Atmosphere : The compound can be air and moisture-sensitive. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[18]
-
Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[18]
-
Degradation Pathway : A primary degradation pathway for arylboronic acids is protodeboronation, the cleavage of the carbon-boron bond, which can be accelerated by acidic or basic conditions.[22] Always prepare aqueous solutions fresh before use to minimize hydrolysis.[22]
Conclusion
2-Aminophenylboronic acid hydrochloride is more than a mere catalog chemical; it is a sophisticated molecular tool. Its well-defined reactivity, particularly in Suzuki-Miyaura coupling and diol recognition, provides a reliable platform for innovation in drug discovery, diagnostics, and materials science. Understanding the principles behind its synthesis, applications, and handling allows researchers to harness its full potential while ensuring experimental reproducibility and safety.
References
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Hebei Summedchem Co., Ltd. (n.d.). 2-Aminophenylboronic acid hydrochloride. Retrieved from [Link]
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Carl ROTH. (n.d.). (2-Aminophenyl)boronic acid hydrochloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Kondo, N., Aoki, E., Takada, S., & Temma, T. (2022). A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. Molecules, 27(19), 6745. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Wulandari, P., et al. (2023). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. Polymers, 15(1), 1. Retrieved from [Link]
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MDPI. (n.d.). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Retrieved from [Link]
- Google Patents. (2020). Preparation method of hydroxyphenylboronic acid.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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MDPI. (n.d.). Electrochemical (Bio)Sensors for Toxins, Foodborne Pathogens, Pesticides, and Antibiotics Detection. Retrieved from [Link]
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Wannapob, R., et al. (2011). Affinity sensor using 3-aminophenylboronic acid for bacteria detection. Talanta, 84(1), 209-214. Retrieved from [Link]
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